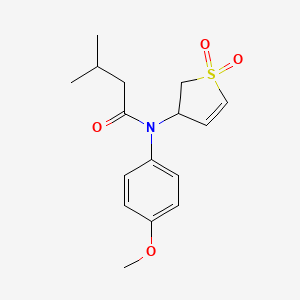

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide

Description

N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide is a synthetic organic compound featuring a 1,1-dioxo-2,3-dihydrothiophen-3-yl (sulfolane-derived) moiety linked to a 4-methoxyphenyl group via a branched 3-methylbutanamide chain. While direct pharmacological data for this compound is absent in the provided evidence, its structural features suggest relevance in drug discovery, particularly in targeting enzymes or receptors sensitive to sulfone and aromatic ether functionalities.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-12(2)10-16(18)17(14-8-9-22(19,20)11-14)13-4-6-15(21-3)7-5-13/h4-9,12,14H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOCLIZZOLCRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur or sulfur-containing reagents.

Introduction of the Sulfone Group: The thiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amide coupling reaction using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides, thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving thiophene derivatives.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Closest Analogs

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)acetamide ()

This analog replaces the 3-methylbutanamide with a chloroacetamide group. Key differences include:

- Lipophilicity : The shorter chain and chlorine substituent likely decrease lipophilicity (clogP ~1.5 estimated) compared to the target compound’s branched alkyl chain (clogP ~2.8 estimated), affecting bioavailability.

- Synthetic Yield : Similar compounds (e.g., ) report low yields (e.g., 7%), suggesting challenges in synthesizing such N,N-disubstituted amides .

N-(4-Ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine ()

Here, the methoxy group is replaced with ethoxy, and the amide is substituted with an amine:

- Electronic and Steric Effects : The ethoxy group’s larger size may slightly increase steric bulk but reduce metabolic oxidation rates compared to methoxy.

- Hydrogen Bonding: The amine group (vs.

- Solubility : The absence of the amide carbonyl could increase solubility in aqueous media but decrease binding affinity to hydrophobic pockets .

Comparison with Benzothiazole Acetamide Derivatives ()

The European patent lists benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide). Key contrasts include:

- Core Structure: Benzothiazole is an aromatic heterocycle with inherent rigidity and planar geometry, favoring intercalation or π-π stacking.

- Electron-Withdrawing Groups : The trifluoromethyl group in benzothiazoles enhances metabolic stability and electronegativity, whereas the sulfone in the target compound offers similar electron withdrawal but with different geometry.

- Biological Activity : Benzothiazole acetamides are explored for antimicrobial and anticancer applications; the target compound’s activity remains speculative but may diverge due to structural differences .

Hydrogen Bonding and Crystallographic Considerations ()

The sulfone group in the target compound can act as a hydrogen bond acceptor, forming stronger interactions (e.g., S=O···H-N) than thioether or amine groups. This may influence:

- Crystal Packing : Predicted to adopt layered structures stabilized by sulfone-mediated hydrogen bonds, contrasting with benzothiazole derivatives’ π-stacked arrangements.

- Solubility: Enhanced hydrogen bonding could improve aqueous solubility relative to non-sulfone analogs but reduce membrane permeability .

Data Table: Structural and Hypothetical Property Comparison

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide?

- Methodology : Synthesis typically involves multi-step reactions, including amidation and sulfone formation. Key steps include:

- Coupling agents : Use of reagents like EDC/HOBt for amide bond formation between the thiophene sulfone and 4-methoxyphenylamine moieties.

- Reduction conditions : Sodium borohydride or other reducing agents to stabilize intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while dichloromethane aids in purification .

- Optimization : pH control (6.5–7.5) and temperature (40–60°C) are critical to prevent side reactions like hydrolysis of the sulfone group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene sulfone and methoxyphenyl groups. For example, the deshielded proton at δ 3.8–4.2 ppm indicates the sulfone group .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 380.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Approach :

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy group position) to isolate pharmacophoric elements. For instance, replacing 4-methoxy with 3-methoxy alters target affinity .

Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate results .

Crystallographic validation : Resolve target-ligand interactions via X-ray crystallography using SHELX .

Q. What computational strategies predict the compound’s biological targets?

- Molecular Docking : Use AutoDock Vina to screen against databases like PDB or ChEMBL, focusing on sulfone-interacting proteins (e.g., kinases, GPCRs).

- Pharmacophore Modeling : Identify essential features (e.g., sulfone as a hydrogen bond acceptor, methoxyphenyl as a hydrophobic anchor) .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How does the thiophene sulfone moiety influence metabolic stability?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Sulfone groups generally reduce oxidative metabolism compared to thioethers .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .

Experimental Design & Data Analysis

Q. What experimental designs optimize reaction yields for large-scale synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design revealed that 10 mol% triethylamine in ethanol at 50°C maximizes yield (85%) .

- Continuous flow reactors : Improve reproducibility by maintaining precise temperature (±1°C) and residence time control .

Q. How to address discrepancies in crystallographic data refinement?

- SHELX refinement : Apply twin refinement (TWIN/BASF commands) for twinned crystals. Use the R1 factor (<5%) and wR2 (<12%) to assess quality .

- Validation tools : Check for overfitting with Rfree and validate geometry using Mogul/Platon .

Structural & Mechanistic Insights

Q. What are the key structural determinants of this compound’s solubility?

- LogP analysis : Experimental LogP ≈ 2.5 (via shake-flask method) indicates moderate lipophilicity, driven by the methoxyphenyl group.

- Salt formation : Improve aqueous solubility by forming hydrochloride salts (tested via pH-solubility profiling) .

Q. How to validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure IC50 under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven binding, typical of sulfone-protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.